N-Butyl-N'-hydroxyguanidine
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Description
N-Butyl-N’-hydroxyguanidine, also known as 2-butyl-1-hydroxyguanidine, is a small molecule that belongs to the class of organic compounds known as n-hydroxyguanidines . These are compounds containing a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group .
Synthesis Analysis
The synthesis of N-alkyl-N’-hydroxyguanidines, including N-Butyl-N’-hydroxyguanidine, has been studied . A protecting-group-free approach has been proven to be superior to a strategy employing highly reactive urethane-protected guanidinylation reagents . This method has been used for the synthesis of other N-alkyl-N’-hydroxyguanidine derivatives .Molecular Structure Analysis
Crystal structures of the nNOS heme domain complexed with either N-isopropyl-N’-hydroxyguanidine or N-butyl-N’-hydroxyguanidine reveal two different binding modes in the substrate binding pocket . The binding mode of the latter is consistent with that observed for the substrate N(omega)-hydroxy-L-arginine bound in the nNOS active site .Chemical Reactions Analysis
N-Butyl-N’-hydroxyguanidine has been characterized as a non-amino acid substrate for all three nitric oxide synthase (NOS) isoforms which mimic NO formation from N(omega)-hydroxy-L-arginine .Physical And Chemical Properties Analysis
N-Butyl-N’-hydroxyguanidine has a molecular weight of 131.1762 and a chemical formula of C5H13N3O . More detailed physical and chemical properties are not available in the current literature.Future Directions
Future research may focus on the further rational design of N-alkyl-N’-hydroxyguanidine compounds, including N-Butyl-N’-hydroxyguanidine, for efficient oxidation by iNOS to NO . Additionally, new insights into the mechanism on how the hydroxyguanidine moiety leads to NO formation could be explored .
properties
IUPAC Name |
2-butyl-1-hydroxyguanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-2-3-4-7-5(6)8-9/h9H,2-4H2,1H3,(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDDTFAPYWLDGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N'-hydroxyguanidine | |
CAS RN |
140215-98-1 |
Source
|
Record name | 2-butyl-1-hydroxyguanidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02727 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
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